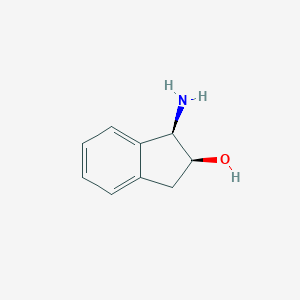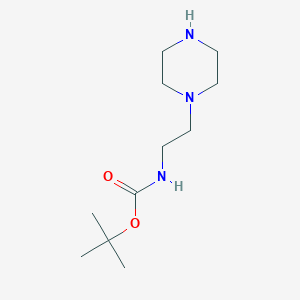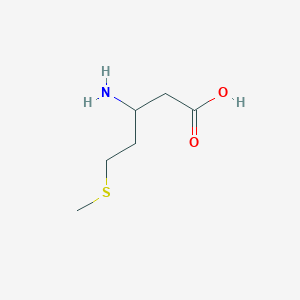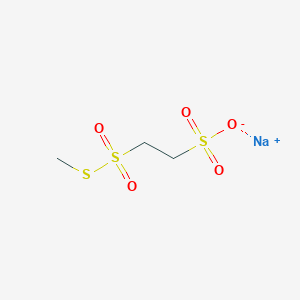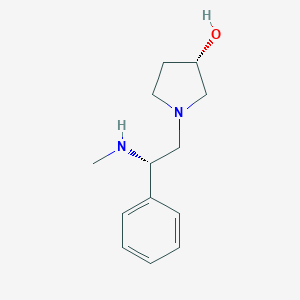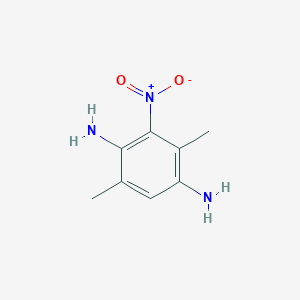
1,4-Benzenediamine, 2,5-dimethyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- is a chemical compound that belongs to the family of aromatic amines. It is commonly known as 2,5-Dimethyl-3-nitrobenzenediamine (DMNB) and is used in various scientific research applications.
Mécanisme D'action
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- acts as a substrate for peroxidase enzymes, which catalyze the oxidation of the nitro group to a nitroso group. This reaction results in the formation of a colored product, which can be quantified using spectrophotometric methods.
Biochemical and Physiological Effects:
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- does not have any known biochemical or physiological effects on living organisms. It is primarily used as a tool for scientific research and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- in lab experiments is its high sensitivity and specificity for the detection of peroxidase enzymes. It is also relatively easy to use and can be incorporated into various experimental setups. However, 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- in scientific research. One potential application is in the development of biosensors for the detection of environmental pollutants, such as heavy metals and pesticides. 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- could also be used in the development of diagnostic assays for various diseases, including cancer and infectious diseases. Additionally, 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- could be used in the development of new therapeutic agents for the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of 1,4-Benzenediamine, 2,5-dimethyl-3-nitro- involves the reaction of 2,5-dimethylaniline with nitric acid and sulfuric acid. The reaction takes place under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- is widely used in scientific research for its ability to act as a chromogenic substrate for the detection of enzymes such as peroxidases and laccases. It is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid.
Propriétés
Numéro CAS |
155379-83-2 |
|---|---|
Nom du produit |
1,4-Benzenediamine, 2,5-dimethyl-3-nitro- |
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2,5-dimethyl-3-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |
Clé InChI |
OSLJLSOBKOGJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
SMILES canonique |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |
Autres numéros CAS |
155379-83-2 |
Synonymes |
4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



